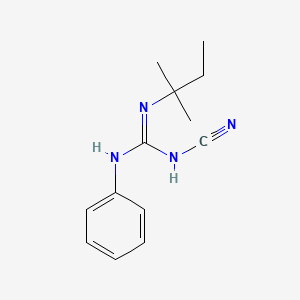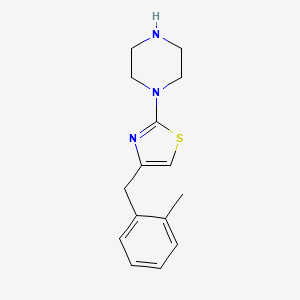![molecular formula C13H11NO2 B14463981 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione CAS No. 73589-53-4](/img/structure/B14463981.png)
1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a phenyl group with a prop-1-en-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
- Phenol, 2-methoxy-4-(1-propenyl)-, acetate
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Comparison: 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific structural features, such as the pyrrole ring and the prop-1-en-2-yl substituent. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the pyrrole ring may enhance its biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
73589-53-4 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-(4-prop-1-en-2-ylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11NO2/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(14)16/h3-8H,1H2,2H3 |
Clé InChI |
KZWCGBYMNRTATL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


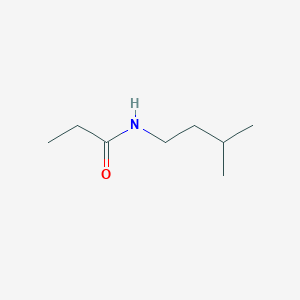
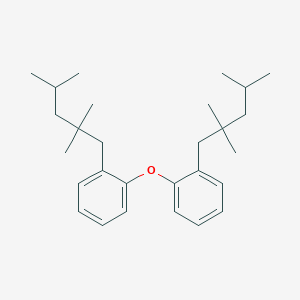
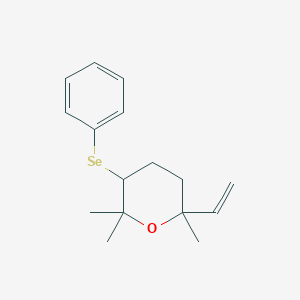
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
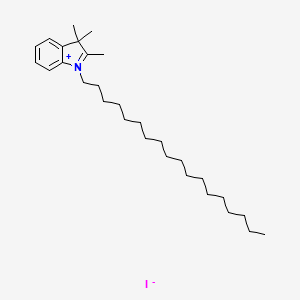
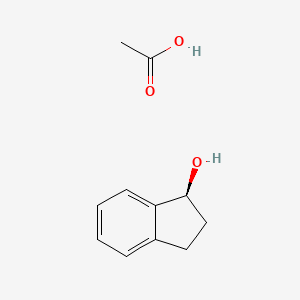
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
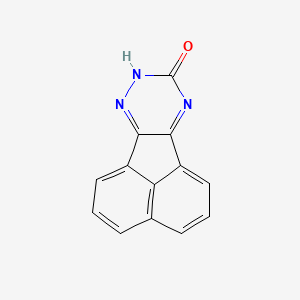
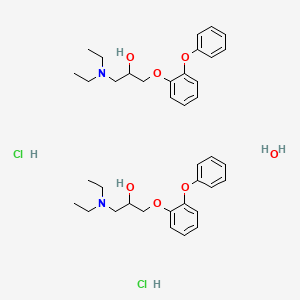
methanone](/img/structure/B14463961.png)
